molecular formula C12H14O2S B8617057 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-

4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-

Cat. No.: B8617057
M. Wt: 222.31 g/mol
InChI Key: YZBPIUZHDWJZJP-UHFFFAOYSA-N
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Description

4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is a heterocyclic compound that belongs to the thiochromen family. This compound is characterized by its unique structure, which includes a thiochromen core with hydroxyl and methyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and methylating agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiochromen core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiochromen derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiochromen core can interact with various enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another compound with similar structural features and biological activities.

    3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-: Shares structural similarities and potential biological activities.

Uniqueness

4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is unique due to its thiochromen core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

6-hydroxy-5,7,8-trimethyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C12H14O2S/c1-6-7(2)12-10(8(3)11(6)14)9(13)4-5-15-12/h14H,4-5H2,1-3H3

InChI Key

YZBPIUZHDWJZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)C(=O)CCS2)C

Origin of Product

United States

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